Hydrophilicity Advantage vs. 1-Butylimidazole
2-(1H-Imidazol-1-yl)ethanol exhibits significantly higher hydrophilicity than its 1-butyl-substituted analog. The experimentally derived LogP for the target compound is -0.12460, compared to 1.60 for 1-butylimidazole . This negative LogP value, driven by the hydroxyethyl chain, ensures superior aqueous solubility and lower non-specific binding, which is critical for biological assays and aqueous-phase reactions where 1-butylimidazole would require co-solvents.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.12460 |
| Comparator Or Baseline | 1-Butylimidazole (LogP = 1.60) |
| Quantified Difference | ΔLogP ≈ -1.72 (over 50-fold difference in partition coefficient) |
| Conditions | Experimental determination (ACD/Labs or comparable algorithm) reported in chemical databases. |
Why This Matters
Procurement of 2-(1H-Imidazol-1-yl)ethanol eliminates the need for organic co-solvents in aqueous syntheses, reducing costs and purification complexity compared to using hydrophobic 1-butylimidazole.
- [1] SIELC. 1-Butylimidazole CAS 4316-42-1 - LogP = 1.60. View Source
